molecular formula C13H18BNO4 B6337775 2-(Acetoxy)pyridine-4-boronic acid pinacol ester CAS No. 2096338-88-2

2-(Acetoxy)pyridine-4-boronic acid pinacol ester

Cat. No. B6337775
CAS RN: 2096338-88-2
M. Wt: 263.10 g/mol
InChI Key: VXJKXQZRCGGAMJ-UHFFFAOYSA-N
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Description

2-(Acetoxy)pyridine-4-boronic acid pinacol ester (2AP4BAPE) is an organic compound that has been widely used in various scientific research applications. It is a type of boronic acid pinacol ester, which is a class of compounds that are widely used in organic synthesis. 2AP4BAPE is an important intermediate in the synthesis of organic molecules. It is also used as a starting material for the synthesis of various compounds that have applications in medicinal and pharmaceutical research.

Scientific Research Applications

2-(Acetoxy)pyridine-4-boronic acid pinacol ester has been widely used in various scientific research applications. It is commonly used as a reagent in organic synthesis to produce various compounds with potential pharmaceutical and medicinal applications. It has also been used as a catalyst for the synthesis of various organic compounds, such as carboxylic acids and amines. In addition, it has been used as a starting material for the synthesis of various pharmaceuticals, such as drugs for the treatment of cancer and other diseases.

Mechanism of Action

2-(Acetoxy)pyridine-4-boronic acid pinacol ester is a boronic acid pinacol ester, which is a type of organic compound that can form a stable complex with metal ions. This complex can be used to catalyze various organic reactions, such as the synthesis of carboxylic acids and amines. The reaction is believed to involve the formation of a boron-oxygen bond between the boronic acid and the metal ion, which then acts as a catalyst for the reaction.
Biochemical and Physiological Effects
2-(Acetoxy)pyridine-4-boronic acid pinacol ester has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes can lead to the inhibition of inflammation and pain. In addition, 2-(Acetoxy)pyridine-4-boronic acid pinacol ester has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

2-(Acetoxy)pyridine-4-boronic acid pinacol ester is a useful reagent for organic synthesis and has been widely used in various scientific research applications. It is relatively easy to synthesize and is relatively stable under laboratory conditions. However, it is a relatively expensive reagent and is not suitable for use in large-scale synthesis. In addition, it is a toxic compound and should be handled with care.

Future Directions

Future research on 2-(Acetoxy)pyridine-4-boronic acid pinacol ester could focus on developing new methods for its synthesis, as well as exploring its potential uses in medicinal and pharmaceutical research. In addition, further research could focus on exploring its biochemical and physiological effects, as well as its potential applications in other areas of scientific research. Finally, further research could focus on developing new methods for its use in large-scale synthesis, as well as exploring its potential uses in industrial applications.

Synthesis Methods

2-(Acetoxy)pyridine-4-boronic acid pinacol ester can be synthesized by a reaction between 4-pyridineboronic acid and acetoxyacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 80°C. The reaction is exothermic and is typically carried out over a period of several hours. The resulting product is a white solid that can be purified by recrystallization.

properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-9(16)17-11-8-10(6-7-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJKXQZRCGGAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL acetate

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